3-(2-Methoxyphenyl)aniline
Overview
Description
3-(2-Methoxyphenyl)aniline is an organic compound with the molecular weight of 199.25 . It is a light yellow to brown solid and is used mainly in research and development of various compounds.
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C13H13NO/c1-15-13-8-3-2-7-12(13)10-5-4-6-11(14)9-10/h2-9H,14H2,1H3
. The compound consists of a biphenyl group with a methoxy (OCH3) substituent at the 2’ position and an amine (NH2) substituent at the 3 position . Physical and Chemical Properties Analysis
This compound is a light yellow to brown solid . It has a molecular weight of 199.25 . The compound is stored at room temperature .Scientific Research Applications
Improved Synthesis
3-(2-Methoxyphenyl)aniline, also referred to as 3-methoxydiphenylamine, has been the subject of research focusing on its improved synthesis. A novel process using aniline and m-bromoanisole as initial materials was investigated, leading to a simpler process, lower costs, and higher yields, enhancing its industrial viability (Yao Jian-wen, 2007).
Fluorescence Quenching Studies
The compound has been studied for its role in fluorescence quenching. Research involving boronic acid derivatives, like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, has shown that this compound, used as a quencher, leads to significant fluorescence quenching in these compounds (H. S. Geethanjali et al., 2015).
Electrochemical and Electrochromic Behaviors
In the field of materials science, the compound has been incorporated into ambipolar aromatic polyimides, demonstrating electrochromic behavior. This research indicates potential applications in the development of smart materials and electronics (Li-Ting Huang et al., 2011).
Molecular Structure Investigations
The molecular structure and properties of derivatives of this compound, like 4-Methoxy-N-(3-phenylallylidene) aniline, have been characterized using spectroscopic techniques. Such studies contribute to a deeper understanding of the molecule's characteristics and potential applications (Kürşat Efil & Yunus Bekdemir, 2014).
Novel Turn-On Schiff-base Fluorescent Sensor
The compound has been utilized in the synthesis of a novel Schiff-base fluorescent sensor for aluminum(III) ions, demonstrating potential applications in biological and environmental monitoring (Jianfei Tian et al., 2015).
Mechanism of Action
Target of Action
3-(2-Methoxyphenyl)aniline is a complex compound with potential biological activity. It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Properties
IUPAC Name |
3-(2-methoxyphenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-13-8-3-2-7-12(13)10-5-4-6-11(14)9-10/h2-9H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STGKTIFPGDMGOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96923-01-2 | |
Record name | 2'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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